- A Kinome-Wide Selective Radiolabeled TrkB/C Inhibitor for in Vitro and in Vivo Neuroimaging: Synthesis, Preclinical Evaluation, and First-in-Human, Journal of Medicinal Chemistry, 2017, 60(16), 6897-6910
Cas no 920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine)
Il composto (2R)-2-(3-fluorofenil)pirrolidina è una molecola chirale caratterizzata dalla presenza di un gruppo fluorofenilico in posizione 2 del nucleo pirrolidinico. La sua struttura stereochimica definita (configurazione R) lo rende particolarmente utile in sintesi asimmetriche e nello sviluppo di farmaci, dove la chiralità può influenzare significativamente l'attività biologica. Il gruppo fluoro in posizione meta del fenile conferisce proprietà elettroniche specifiche, migliorando la stabilità metabolica e la selettività nelle interazioni con target biologici. Questo derivato pirrolidinico trova applicazione come intermedio versatile nella produzione di composti farmacologicamente attivi, in particolare nel campo dei modulatori del sistema nervoso centrale. La sua purezza ottica e la riproducibilità sintetica ne fanno un reagente prezioso per la ricerca chimica e farmaceutica.
920274-03-9 structure
Product Name:(2R)-2-(3-fluorophenyl)pyrrolidine
Numero CAS:920274-03-9
MF:C10H12FN
MW:165.207386016846
MDL:MFCD06762528
CID:69514
PubChem ID:7047887
Update Time:2025-06-28
(2R)-2-(3-fluorophenyl)pyrrolidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-2-(3-Fluorophenyl)pyrrolidine
- (R)-2-(3-Fluorophenyl)pyrrolidine, HCl
- (2R)-2-(3-fluorophenyl)pyrrolidine
- (R)-2-(3-fluorophenyl) pyrrolidine
- (R)- 2-(3-fluorophenyl)pyrrolidine
- AMOT0875
- FCH853856
- HP61002
- AX8047349
- Pyrrolidine,2-(3-fluorophenyl)-, (2R)-
- X6111
- AM20120620
- 274F039
- (2R)-2-(3-Fluorophenyl)pyrrolidine (ACI)
- Q0R
- AKOS015933174
- Pyrrolidine, 2-(3-fluorophenyl)-,(2R)-
- AKOS006292371
- Pyrrolidine, 2-(3-fluorophenyl)-, (2R)-
- P9X9H42J5F
- UNII-P9X9H42J5F
- CS-0008669
- SCHEMBL433220
- DTXSID30427569
- 2-(3-Fluorophenyl)pyrrolidine, (R)-
- AC-31658
- MFCD06762528
- N10477
- 920274-03-9
- AS-49775
-
- MDL: MFCD06762528
- Inchi: 1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1
- Chiave InChI: OADZVVBVXBBMPW-SNVBAGLBSA-N
- Sorrisi: FC1=CC=CC(=C1)[C@H]1CCCN1
Proprietà calcolate
- Massa esatta: 165.09500
- Massa monoisotopica: 165.095377549g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 149
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.9
Proprietà sperimentali
- PSA: 12.03000
- LogP: 2.57900
(2R)-2-(3-fluorophenyl)pyrrolidine Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
(2R)-2-(3-fluorophenyl)pyrrolidine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM198084-250mg |
(R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
$155 | 2024-07-20 | |
| Chemenu | CM198084-1g |
(R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 1g |
$431 | 2024-07-20 | |
| Apollo Scientific | PC909317-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
£114.00 | 2025-02-22 | |
| Apollo Scientific | PC909317-1g |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 1g |
£277.00 | 2025-02-22 | |
| abcr | AB391226-250 mg |
(2R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 250mg |
€337.10 | 2023-04-25 | ||
| abcr | AB391226-1 g |
(2R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 1g |
€621.20 | 2023-04-25 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV491-200mg |
(2R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95+% | 200mg |
1037.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV491-50mg |
(2R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95+% | 50mg |
415.0CNY | 2021-08-04 | |
| Chemenu | CM198084-5g |
(R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 5g |
$552 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18615-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
¥741.0 | 2024-07-18 |
(2R)-2-(3-fluorophenyl)pyrrolidine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane ; 45 min, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ; 10 h, 10 atm, 30 °C
1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ; 10 h, 10 atm, 30 °C
Riferimento
- Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination, Organic Letters, 2017, 19(16), 4215-4218
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: 1,4-Dioxane ; 24 h, 50 atm, 50 °C
Riferimento
- Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines, Organic & Biomolecular Chemistry, 2017, 15(14), 3006-3012
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 12 h, 60 - 70 °C; 70 °C → 0 °C; 1 h, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Riferimento
- Preparation method of (R)-2-(2-substituted-5-fluorobenzene)pyrrolidine, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Glucose , NADP , Hydrochloric acid Catalysts: Glucose dehydrogenase , R-Imine reductase Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 7, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases, Organic Letters, 2020, 22(9), 3367-3372
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Isopropylamine Catalysts: Aminotransferase Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 8, 37 °C; cooled
1.2 Reagents: Acetonitrile
1.2 Reagents: Acetonitrile
Riferimento
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations, JACS Au, 2023, 3(6), 1642-1649
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sparteine Solvents: tert-Butyl methyl ether ; rt → -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ; -78 °C; -70 °C; 3 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.4 Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate ; rt; overnight, rt
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 1 h
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
1.7 Reagents: Diethyl ether ; 10 min, rt
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ; -78 °C; -70 °C; 3 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.4 Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate ; rt; overnight, rt
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 1 h
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
1.7 Reagents: Diethyl ether ; 10 min, rt
Riferimento
- Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sparteine , sec-Butyllithium Solvents: Cyclohexane , tert-Butyl methyl ether ; rt → -78 °C; < -70 °C; 3 h, -78 °C
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ; overnight, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , 1,4-Dioxane ; 2 h, rt; 10 min, rt
1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ; overnight, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , 1,4-Dioxane ; 2 h, rt; 10 min, rt
1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
Riferimento
- Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
(2R)-2-(3-fluorophenyl)pyrrolidine Raw materials
- Pyrrolidine, 1-[(S)-(1,1-dimethylethyl)sulfinyl]-2-(3-fluorophenyl)-, (2R)-
- tert-butyl N-4-(3-fluorophenyl)-4-oxobutylcarbamate
- tert-Butyl pyrrolidine-1-carboxylate
- 2H-Pyrrole,5-(3-fluorophenyl)-3,4-dihydro-(9CI)
- 4-Chloro-1-(3-fluorophenyl)-1-butanone
- 1-Bromo-3-fluorobenzene
(2R)-2-(3-fluorophenyl)pyrrolidine Preparation Products
(2R)-2-(3-fluorophenyl)pyrrolidine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:920274-03-9)(2R)-2-(3-fluorophenyl)pyrrolidine
Numero d'ordine:A933496
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:11
Prezzo ($):167.0
Email:sales@amadischem.com
(2R)-2-(3-fluorophenyl)pyrrolidine Letteratura correlata
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine) Prodotti correlati
- 72216-06-9(2-(4-Fluorophenyl)pyrrolidine)
- 298690-72-9(2-(3-Fluorophenyl)pyrrolidine)
- 298690-89-8((2R)-2-(4-fluorophenyl)pyrrolidine)
- 383130-06-1(2-(3-Fluorophenyl)azepane)
- 1073556-40-7((S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride)
- 1364890-61-8((2R)-2-(3-fluorophenyl)pyrrolidine hydrochloride)
- 920274-04-0((2S)-2-(3-fluorophenyl)pyrrolidine)
- 298690-90-1((2S)-2-(4-fluorophenyl)pyrrolidine)
- 298690-75-2(2-(3,4-difluorophenyl)pyrrolidine)
- 886503-11-3(2-(3,5-difluorophenyl)pyrrolidine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:920274-03-9)(2R)-2-(3-fluorophenyl)pyrrolidine
Purezza:99%
Quantità:1g
Prezzo ($):167.0